4-(1,3-Benzothiazol-2-yl)-N-benzylaniline
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is a compound that belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes . The compound’s ability to bind to these targets and disrupt their function is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Studied for their optical and biological potential.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in multiple fields.
Properties
CAS No. |
918879-21-7 |
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Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-benzylaniline |
InChI |
InChI=1S/C20H16N2S/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
InChI Key |
RGKPFFGLKSCAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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